Evidence Item 1: α2C/α2A Adrenergic Receptor Subtype Selectivity Profile
The target compound exhibits functional agonism at the α2C adrenergic receptor with an EC50 of 2 nM in a forskolin-stimulated cAMP inhibition assay, demonstrating 35.5-fold selectivity over the α2A adrenergic receptor (EC50 = 71 nM) in the same assay system [1]. In contrast, many pyrrolidin-2-one derivatives in this chemical series show antagonist activity at α1-adrenergic receptors rather than α2 agonism, with varying subtype preferences including stronger α1D over α1B antagonism [2]. This selectivity profile distinguishes the target compound from analogs that lack the specific 3-aminoethyl substitution pattern or that exhibit α1-antagonist activity with different subtype selectivity.
| Evidence Dimension | α2C vs. α2A adrenergic receptor functional selectivity (EC50 ratio) |
|---|---|
| Target Compound Data | α2C EC50 = 2 nM; α2A EC50 = 71 nM |
| Comparator Or Baseline | α2A receptor EC50 = 71 nM (intra-compound comparison); class-level baseline: other pyrrolidin-2-one derivatives showing α1-antagonist activity with α1D selectivity > α1B [2] |
| Quantified Difference | 35.5-fold selectivity for α2C over α2A (calculated as 71 nM / 2 nM) |
| Conditions | Human α2C and α2A adrenergic receptors expressed in LM(tk-) cells; functional agonism measured by inhibition of forskolin-stimulated cAMP synthesis [1] |
Why This Matters
α2C-selective agonism enables pharmacological interrogation of α2C-specific physiological functions (e.g., cold-induced vasoconstriction, dopaminergic neurotransmission) without confounding α2A-mediated effects such as sedation and hypotension, a differentiation critical for neuroscience and cardiovascular research programs.
- [1] BindingDB Entry BDBM50473226 / CHEMBL297827. Affinity Data: EC50 = 2 nM (α2C), EC50 = 71 nM (α2A). Assay: Inhibition of forskolin-stimulated cAMP synthesis. Lundbeck Research USA / ChEMBL curation. View Source
- [2] Sapa J, Kubacka M. (2011). The possible mechanism of hypotensive activity of some pyrrolidin-2-one derivatives with antagonist properties at alpha1-adrenoceptors. European Journal of Pharmacology. Compounds show stronger antagonist potency for α1D than α1B subtype. View Source
